1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
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Overview
Description
An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.
Scientific Research Applications
Crystallographic Analysis and Molecular Structure
The compound, commonly known as uric acid dihydrate, has been extensively studied for its crystallographic properties. Parkin and Hope (1998) detailed the monoclinic pseudo-orthorhombic twinning and disorder in the crystal structure of pure laboratory-grown uric acid dihydrate, highlighting its unique hydrogen-bonded layers and epitaxy with its anhydrous counterpart (Parkin & Hope, 1998).
Metabolic Significance
Kumar and Gill (2018) emphasized the metabolic significance of uric acid as the end product of purine metabolism in RNA and DNA, existing primarily as the monosodium salt in plasma and highlighting its daily turnover in the human body (Kumar & Gill, 2018).
Complex Formation with Metals
Research has shown that purine-based compounds can form complexes with metals such as gold, as demonstrated by Savchenkov et al. (2020) in their study of gold(III) complexes with adenine or guanine nucleobases (Savchenkov et al., 2020). Similarly, Roitzsch and Lippert (2004) investigated a mixed-purine nucleobase complex, highlighting the hydrogen bonding properties and the formation of a mixed-purine square, which serves as a model for mixed-purine tetrad structures in nucleic acids (Roitzsch & Lippert, 2004).
Hydrogen Bonding and Molecular Interactions
Atria, Garland, and Baggio (2010) described the complex hydrogen-bonding schemes in structures involving 2,6-diaminopurine, showcasing the intricate network of interactions in molecular structures (Atria, Garland, & Baggio, 2010).
Electrochemical Studies
Goyal, Mittal, and Agarwal (1994) explored the electrochemical oxidation of uric acid, providing insights into the kinetics of decay of intermediates generated during the oxidation process, which is crucial for understanding the chemical behavior of purine compounds (Goyal, Mittal, & Agarwal, 1994).
Marine Natural Products
Qi et al. (2008) identified new purine derivatives from the South China Sea gorgonian Subergorgia suberosa, expanding the scope of purine studies to marine natural products (Qi, Zhang, Gao, & Li, 2008).
Properties
CAS No. |
59216-10-3 |
---|---|
Molecular Formula |
C5H5N4NaO4 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
sodium;3,9-dihydropurin-7-ide-2,6,8-trione;hydrate |
InChI |
InChI=1S/C5H4N4O3.Na.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);;1H2/q;+1;/p-1 |
InChI Key |
UCUGUQPGZNAZKD-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+] |
Canonical SMILES |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+] |
59216-10-3 | |
Synonyms |
2,6,8-Trihydroxypurine Acid Urate, Ammonium Acid Urate, Sodium Acid, Uric Ammonium Acid Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate Monosodium Urate Monosodium Urate Monohydrate Potassium Urate Sodium Acid Urate Sodium Acid Urate Monohydrate Sodium Urate Sodium Urate Monohydrate Trioxopurine Urate Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate, Ammonium Acid Urate, Monosodium Urate, Potassium Urate, Sodium Urate, Sodium Acid Uric Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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